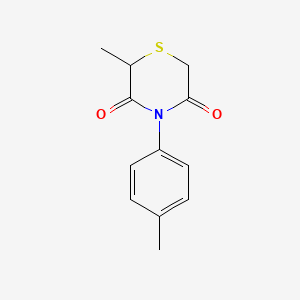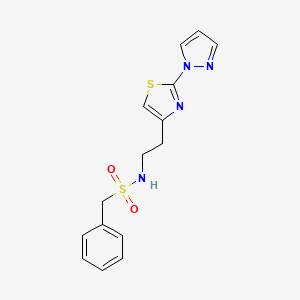
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride, also known as PMSF or phenylmethylsulfonyl fluoride, is a chemical compound that has been widely used in scientific research for several decades. This compound is a potent inhibitor of serine proteases and is commonly used in biochemical and physiological experiments to study the mechanism of action of these enzymes.
Mechanism of Action
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride inhibits serine proteases by irreversibly binding to their active site. The active site of serine proteases contains a serine residue that acts as a nucleophile in the catalytic reaction. This compound reacts with this serine residue and forms a covalent bond, thus inhibiting the enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for studying the mechanism of action of these enzymes. This compound is also stable and easy to handle, which makes it a popular choice for experiments. However, this compound has some limitations. It is an irreversible inhibitor, which means that once it binds to the active site of an enzyme, the enzyme activity cannot be restored. This compound can also react with other nucleophiles in the sample, which can lead to non-specific inhibition.
Future Directions
There are several future directions for research on 2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride. One area of interest is the development of new inhibitors that are more specific and reversible than this compound. Another area of interest is the study of the physiological effects of this compound, particularly its role in the nervous system. Finally, there is a need for more studies on the toxicity of this compound and its potential effects on human health.
Conclusion:
In conclusion, this compound is a potent inhibitor of serine proteases that has been widely used in scientific research for several decades. It has several advantages for lab experiments, including its specificity and stability. However, it also has some limitations, including its irreversible nature and potential for non-specific inhibition. There are several future directions for research on this compound, including the development of new inhibitors and the study of its physiological effects.
Synthesis Methods
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride is synthesized by reacting phenylmethylsulfonyl chloride with potassium fluoride in the presence of 2-amino-4,6-dimethylpyrimidine. The resulting product is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride is widely used in scientific research as a serine protease inhibitor. It is commonly used in experiments to study the mechanism of action of these enzymes. This compound is also used to inhibit proteases in cell lysates and tissue extracts, which helps in the isolation and purification of proteins.
properties
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O3S/c1-7(2)8-5-9(13)12(6-11-8)3-4-16(10,14)15/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPOVJCLJPRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CCS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)

![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2404148.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2404150.png)



![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)
![4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2404160.png)
